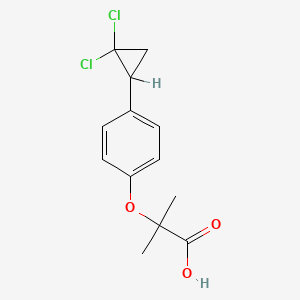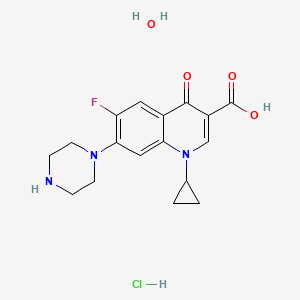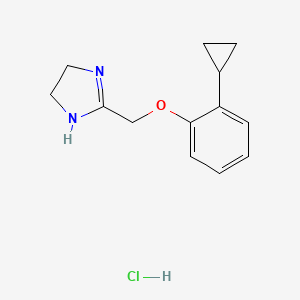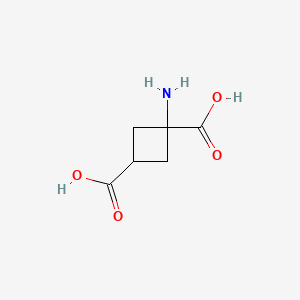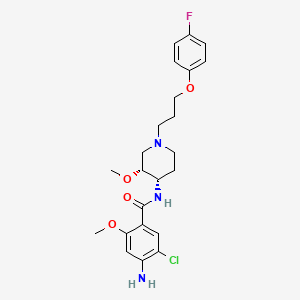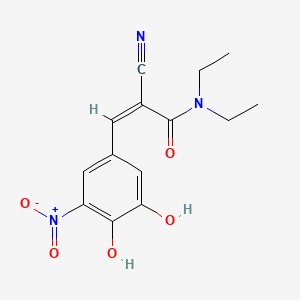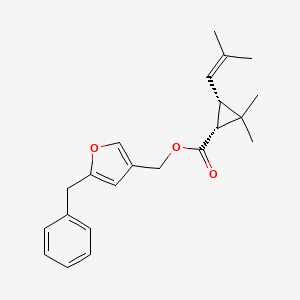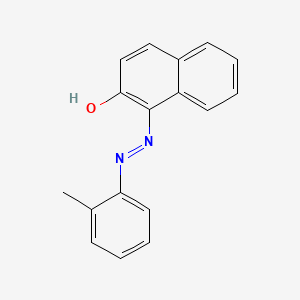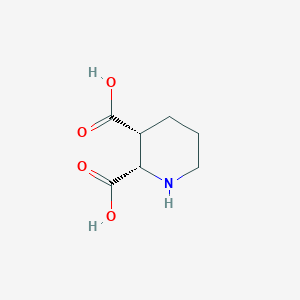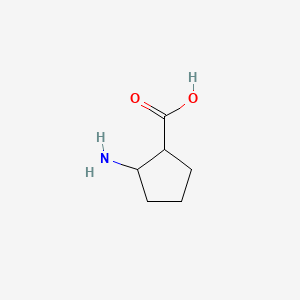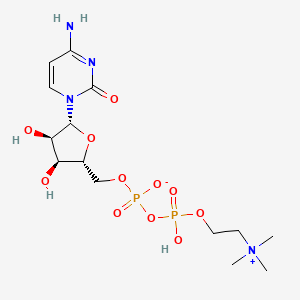
克拉维酸
描述
克拉维酸是一种β-内酰胺类化合物,是一种基于机制的β-内酰胺酶抑制剂。它来源于细菌链霉菌属。 虽然克拉维酸本身没有显著的抗生素特性,但它与青霉素类抗生素结合后,可以有效克服产生β-内酰胺酶的细菌的抗生素耐药性 .
科学研究应用
克拉维酸在科学研究中具有广泛的应用:
化学: 它被用作合成β-内酰胺类抗生素的关键中间体。
生物学: 克拉维酸被研究用于其在抑制β-内酰胺酶中的作用及其对抗生素耐药性的潜在作用。
医学: 它通常与阿莫西林等抗生素联合使用,治疗由产生β-内酰胺酶的细菌引起的感染.
工业: 克拉维酸以工业规模生产,用于制药制剂.
作用机制
克拉维酸作为一种基于机制的不可逆抑制剂,抑制β-内酰胺酶。它与酶的活性位点结合,在那里β-内酰胺环被丝氨酸残基打开,使酶失活。 这种抑制阻止了β-内酰胺类抗生素的降解,从而恢复了它们对耐药细菌的抗菌活性 .
生化分析
Biochemical Properties
Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Cellular Effects
Clavulanic acid has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .
Molecular Mechanism
The molecular mechanism of clavulanic acid involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .
Temporal Effects in Laboratory Settings
Clavulanic acid is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .
Dosage Effects in Animal Models
In animal models, clavulanic acid formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .
Metabolic Pathways
Clavulanic acid is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Transport and Distribution
After oral administration, clavulanic acid is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .
Subcellular Localization
While there is limited information available on the subcellular localization of clavulanic acid, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .
准备方法
合成路线和反应条件
克拉维酸主要通过使用链霉菌属菌株发酵生产。 发酵过程包括在受控的环境中,用特定的营养物质和条件培养细菌,以优化克拉维酸的产量 . 发酵液的pH值严格控制在6.3到6.7之间,以提高产量 .
工业生产方法
克拉维酸的工业生产涉及大规模发酵和后续的纯化过程。 发酵液与2-乙基己酸锂混合,分离出克拉维酸锂,然后可以转化为其他盐类或酯类 . 这种方法确保最终产品的高产率和纯度。
化学反应分析
反应类型
克拉维酸会发生各种化学反应,包括:
氧化: 克拉维酸可以被氧化形成不同的衍生物。
还原: 还原反应可以改变克拉维酸的官能团。
常用试剂和条件
克拉维酸反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件根据所需产品而有所不同,但通常涉及受控的温度和pH值 .
主要形成的产物
相似化合物的比较
类似化合物
克拉维酸类似于其他β-内酰胺酶抑制剂,如舒巴坦和他唑巴坦。 这些化合物也抑制β-内酰胺酶,并与β-内酰胺类抗生素联合使用 .
独特性
克拉维酸的独特之处在于它具有广谱的β-内酰胺酶抑制活性,以及能够与β-内酰胺酶形成稳定的复合物。 这使得它在克服多种细菌菌株的抗生素耐药性方面非常有效 .
结论
克拉维酸是抗生素耐药性斗争中必不可少的化合物。其独特的特性和在化学、生物学、医学和工业领域的广泛应用,使其成为现代科学和医疗保健中不可或缺的工具。
属性
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-PBFISZAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022830 | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e+02 g/L | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58001-44-8 | |
| Record name | Clavulanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clavulanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5-118, 117.5 - 118 °C | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


